1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-fluorophenyl)-2-(5-methyl-2-oxopyridin-1(2H)-yl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-fluorophenyl)-2-(5-methyl-2-oxopyridin-1(2H)-yl)propane-1,3-dione is a complex organic compound that features a unique combination of structural motifs, including a dihydroisoquinoline, a fluorophenyl group, and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-fluorophenyl)-2-(5-methyl-2-oxopyridin-1(2H)-yl)propane-1,3-dione typically involves multi-step organic synthesis. One possible route includes:
Formation of the Dihydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the dihydroisoquinoline ring.
Introduction of the Fluorophenyl Group: This step may involve a Friedel-Crafts acylation or alkylation reaction to attach the fluorophenyl group to the dihydroisoquinoline core.
Formation of the Pyridinone Moiety: The pyridinone ring can be synthesized through a condensation reaction involving a suitable precursor, such as a β-ketoester or an α,β-unsaturated carbonyl compound.
Final Coupling: The final step involves coupling the dihydroisoquinoline-fluorophenyl intermediate with the pyridinone moiety under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-fluorophenyl)-2-(5-methyl-2-oxopyridin-1(2H)-yl)propane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings or other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles (e.g., Grignard reagents) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce fully saturated analogs.
Scientific Research Applications
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-fluorophenyl)-2-(5-methyl-2-oxopyridin-1(2H)-yl)propane-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving its structural motifs.
Chemical Biology: The compound can serve as a tool to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: Its reactivity and stability may make it useful in the synthesis of other complex organic molecules or materials.
Mechanism of Action
The mechanism by which 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-fluorophenyl)-2-(5-methyl-2-oxopyridin-1(2H)-yl)propane-1,3-dione exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenyl-2-(5-methyl-2-oxopyridin-1(2H)-yl)propane-1,3-dione: Lacks the fluorine atom on the phenyl ring.
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-chlorophenyl)-2-(5-methyl-2-oxopyridin-1(2H)-yl)propane-1,3-dione: Contains a chlorine atom instead of a fluorine atom.
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methylphenyl)-2-(5-methyl-2-oxopyridin-1(2H)-yl)propane-1,3-dione: Contains a methyl group instead of a fluorine atom.
Uniqueness: The presence of the fluorine atom in 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-fluorophenyl)-2-(5-methyl-2-oxopyridin-1(2H)-yl)propane-1,3-dione can significantly influence its chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
Molecular Formula |
C24H21FN2O3 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-fluorophenyl)-2-(5-methyl-2-oxopyridin-1-yl)propane-1,3-dione |
InChI |
InChI=1S/C24H21FN2O3/c1-16-6-11-21(28)27(14-16)22(23(29)18-7-9-20(25)10-8-18)24(30)26-13-12-17-4-2-3-5-19(17)15-26/h2-11,14,22H,12-13,15H2,1H3 |
InChI Key |
NLSBDIHPBQSYOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C(C(=O)C2=CC=C(C=C2)F)C(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.